3-Methoxybicyclo[1.1.1]pentane-1-carboxamide
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Overview
Description
3-Methoxybicyclo[1.1.1]pentane-1-carboxamide is a compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide typically involves the reaction of 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-Methoxybicyclo[1.1.1]pentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisosteric replacement in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a bioisosteric replacement for aromatic groups, thereby modulating the activity of enzymes and receptors. The pathways involved may include inhibition of specific enzymes or interaction with receptor sites, leading to desired biological effects .
Comparison with Similar Compounds
- 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Comparison: 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide is unique due to its amide functional group, which imparts different chemical and biological properties compared to its acid counterparts. The presence of the amide group can enhance its stability and interaction with biological targets, making it a valuable compound in drug design and other applications .
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-methoxybicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c1-10-7-2-6(3-7,4-7)5(8)9/h2-4H2,1H3,(H2,8,9) |
InChI Key |
UGNMPRXOYNMILI-UHFFFAOYSA-N |
Canonical SMILES |
COC12CC(C1)(C2)C(=O)N |
Origin of Product |
United States |
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